molecular formula C6H10BrN3S B13213009 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13213009
M. Wt: 236.14 g/mol
InChI Key: NJNABDLUKCOTNJ-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4 and a methylsulfanyl group at position 2 of the ethyl chain attached to the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C6H10BrN3S

Molecular Weight

236.14 g/mol

IUPAC Name

4-bromo-1-(2-methylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10BrN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

NJNABDLUKCOTNJ-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-(methylsulfanyl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes electrophilic substitution , facilitated by its electron-withdrawing nature. This allows:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids.

  • Amination via Buchwald-Hartwig methods to introduce nitrogen-containing groups .

Coordination Chemistry

The compound’s nitrogen-rich structure enables:

  • Metal-ligand interactions , particularly with transition metals, due to the electron-donating methylsulfanyl group and the pyrazole ring’s lone pairs.

Functional Group Transformations

  • Hydrolysis : The methylsulfanyl group may undergo oxidation to sulfone or sulfonic acid under acidic/basic conditions.

  • Alkylation/Alkylation : The ethyl chain can participate in alkylation reactions to modify solubility or introduce bioactive moieties.

Mechanistic Insights

The reactivity is governed by:

  • Electron-withdrawing effect of bromine : Enhances substitution at position 4.

  • Electron-donating methylsulfanyl group : Stabilizes intermediates and directs regioselectivity.

Structural Influence on Reactivity

SubstituentRole in Reactivity
Bromine (C4)Facilitates substitution reactions
Methylsulfanyl ethyl (C1)Donates electrons, stabilizes intermediates
Pyrazole ringProvides π-electron system for ligand interactions

Experimental Considerations

  • Purification : Chromatographic techniques (e.g., column chromatography) are critical due to the compound’s moderate polarity.

  • Stability : The bromine atom’s reactivity necessitates careful storage to avoid unintended substitution .

Scientific Research Applications

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in having a bromine atom and a methylsulfonyl group but differs in the core structure.

    1-Bromo-4-[(methylsulfanyl)methyl]benzene: Shares the bromine and methylsulfanyl groups but has a benzene ring instead of a pyrazole ring.

Uniqueness

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C₆H₁₀BrN₃S and CAS number 62896-86-0, exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

The structural attributes of 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine contribute to its biological activity. The presence of the bromine atom and the methylthio group enhances its interaction with biological targets.

PropertyValue
Chemical FormulaC₆H₁₀BrN₃S
Molecular Weight220.13 g/mol
CAS Number62896-86-0
SolubilitySoluble in organic solvents

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

  • Study Findings : In a comparative study, several pyrazole derivatives showed IC₅₀ values ranging from 0.02 to 0.04 µM against COX-2, indicating strong anti-inflammatory properties .

Anticancer Potential

The anticancer activity of this compound has been evaluated against various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC₅₀ (µM)
MCF70.01
NCI-H4600.03
SF-26831.5

In one study, compounds similar to 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC₅₀ values as low as 0.01 µM .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Overview : A review indicated that certain pyrazole derivatives displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

  • Study on Anti-inflammatory Effects : In a controlled experiment using carrageenan-induced edema in rats, derivatives including 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine were tested for their anti-inflammatory effects. Results showed significant reduction in paw swelling compared to controls .
  • Anticancer Efficacy Assessment : A series of pyrazole compounds were evaluated for their activity against various cancer cell lines. The study found that specific modifications to the pyrazole structure enhanced its potency, with some compounds demonstrating superior efficacy over established chemotherapeutics .

Q & A

Q. What precautions are necessary for handling this compound in aqueous/organic reactions?

  • Methodological Answer : The methylsulfanyl group generates H₂S upon prolonged exposure to strong acids. Use fume hoods, neutralization traps (NaOH solution), and personal H₂S detectors (<10 ppm exposure limit). Storage under argon at −20°C prevents oxidative degradation .

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